An In-depth Technical Guide to 2,3-Diamino-5-methoxypyridine Dihydrochloride
An In-depth Technical Guide to 2,3-Diamino-5-methoxypyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2,3-Diamino-5-methoxypyridine Dihydrochloride, a key intermediate in pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Introduction: A Versatile Building Block
2,3-Diamino-5-methoxypyridine Dihydrochloride (CAS No. 94166-62-8) is a substituted diaminopyridine derivative. The presence of two adjacent amino groups and a methoxy substituent on the pyridine ring makes it a highly versatile precursor for the synthesis of a wide range of heterocyclic compounds, particularly those with applications in medicinal chemistry. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.
Physicochemical Properties
A summary of the key physical and chemical properties of 2,3-Diamino-5-methoxypyridine Dihydrochloride is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₁Cl₂N₃O | [1][2] |
| Molecular Weight | 212.07 g/mol | [1] |
| CAS Number | 94166-62-8 | [1] |
| Appearance | Solid, crystalline powder | Inferred from related compounds |
| Melting Point | 211 - 213 °C | [3] |
| Solubility | Suspendable in water; likely soluble in polar solvents like methanol. | [3] |
| IUPAC Name | 6-methoxypyridine-2,3-diamine;dihydrochloride | [1] |
| Synonyms | 6-Methoxypyridine-2,3-diamine dihydrochloride, 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE | [1] |
Synthesis and Mechanistic Insights
The primary route for the synthesis of 2,3-Diamino-5-methoxypyridine Dihydrochloride involves the reduction of the corresponding nitro compound, 2-amino-6-methoxy-3-nitropyridine.[3]
Reaction Scheme
Caption: Synthesis of 2,3-Diamino-5-methoxypyridine dihydrochloride.
Step-by-Step Experimental Protocol
The following protocol is adapted from established patent literature.[3]
-
Reaction Setup: In a suitable reaction vessel, add concentrated hydrochloric acid.
-
Addition of Starting Material: At room temperature, add 2-amino-6-methoxy-3-nitropyridine to the concentrated hydrochloric acid.
-
Cooling: Cool the resulting solution to 15°C.
-
Addition of Reducing Agent: Slowly add stannous chloride dihydrate (SnCl₂·2H₂O).
-
Reaction: Heat the reaction mass to 35-40°C and stir for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 20°C and stir for one hour.
-
Isolation: Filter the resulting solid and dry to obtain 2,3-diamino-6-methoxypyridine dihydrochloride.
Mechanistic Rationale
The use of stannous chloride (tin(II) chloride) in acidic medium is a classic and effective method for the reduction of aromatic nitro groups. The reaction proceeds through the stepwise reduction of the nitro group to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the amine (-NH₂). The acidic environment provided by the concentrated hydrochloric acid is crucial for this transformation, as it protonates the intermediates and facilitates the electron transfer from the tin(II) species. This method is often preferred due to its selectivity, as it can reduce nitro groups without affecting other reducible functional groups that might be sensitive to catalytic hydrogenation.
Analytical Characterization
Accurate characterization of 2,3-Diamino-5-methoxypyridine Dihydrochloride is essential for its use in further synthetic applications.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) or a methanol and phosphate buffer solution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or a suitable wavelength determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should provide good separation of the target compound from potential impurities.
Spectroscopic Data (Predicted and Inferred)
Due to a lack of publicly available spectra for 2,3-Diamino-5-methoxypyridine Dihydrochloride, the following information is based on data from the free base and related compounds.
4.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of the free base, 2,3-diamino-6-methoxypyridine, in DMSO-d₆ shows a singlet for the methoxy protons at approximately 3.67 ppm, and two doublets for the aromatic protons between 6.01 and 7.49 ppm.[3] For the dihydrochloride salt in a solvent like D₂O or DMSO-d₆, one would expect a downfield shift of the aromatic protons due to the protonation of the pyridine nitrogen and the amino groups. The amino protons would likely appear as a broad singlet or be exchanged with the solvent if D₂O is used.
4.2.2. ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methoxy group. The chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the protonated pyridine nitrogen.
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the following functional groups:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the primary amino groups.
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-O stretching: A strong absorption band for the methoxy group's C-O bond, typically around 1250 cm⁻¹.
4.2.4. Mass Spectrometry
For the free base, the expected molecular ion peak [M]⁺ would be at m/z 139.16. In the mass spectrum of the dihydrochloride, fragmentation patterns may be complex, but observation of the free base's molecular ion is likely.
Safety and Handling
2,3-Diamino-5-methoxypyridine Dihydrochloride is classified as a hazardous substance.[4] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or fume hood.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
Conclusion
2,3-Diamino-5-methoxypyridine Dihydrochloride is a valuable and versatile intermediate in organic synthesis. Understanding its physical properties, synthesis, and analytical characterization is paramount for its effective and safe utilization in research and drug development. This guide provides a foundational understanding to support scientists in their work with this important compound.
References
- Cayman Chemical. (2025, September 4).
- Thermo Fisher Scientific. (2025, September 10).
- Sigma-Aldrich. (2024, July 27).
- PubChem. (n.d.). 2,3-Diamino-6-methoxypyridine dihydrochloride.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Thermo Fisher Scientific. (2025, December 18).
- ResearchGate. (2025, August 5). Spectrophotometric determination of diaminopyrimidines using benzoquinone | Request PDF.
- gsrs. (n.d.). 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE.
- ResearchGate. (2025, August 9). (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
- PubMed. (2022, May 15).
- ChemicalBook. (2026, January 13). 2,3-Diaminopyridine | 452-58-4.
- ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
- Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine 95 452-58-4.
- Inxight Drugs. (n.d.). 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE.
- ChemicalBook. (2025, December 17). 3,5-DIAMINO-2,6-DIMETHOXYPYRIDINE, DIHYDROCHLORIDE SPECIALITY CHEMICALS | 56216-28-5.
- Dalton Transactions. (n.d.). Table of contents 1.
- Jubilant Ingrevia Limited. (2024, February 2).
- Spec tables. (n.d.).
- Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
- PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.
- Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No..
- CAS Common Chemistry. (n.d.). 2,3-Diamino-6-methoxypyridine.
- Sigma-Aldrich. (n.d.). 2,3-Diamino-5-chloropyridine 97 25710-20-7.
- MDPI. (2022, July 3). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
- Lab 5: NMR and IR spectra & vibr
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-methoxypyridine | 10167-97-2.
- Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,3-Diamino-5-bromopyridine | 38875-53-5.
- Thermo Scientific Chemicals. (n.d.). 2,3-Diamino-5-chloropyridine, 97% 5 g | Buy Online.
